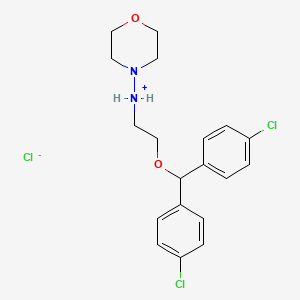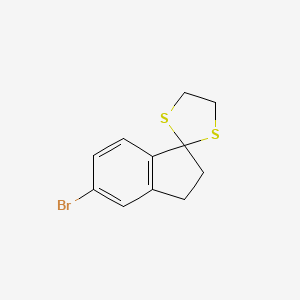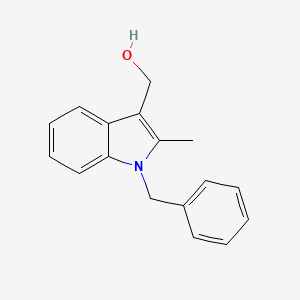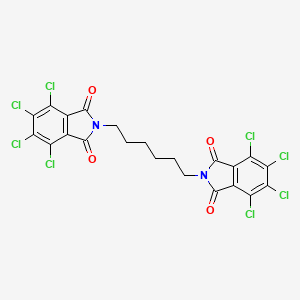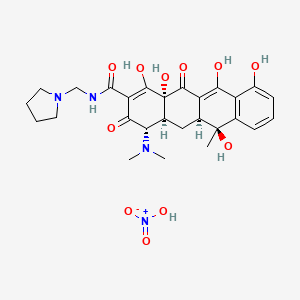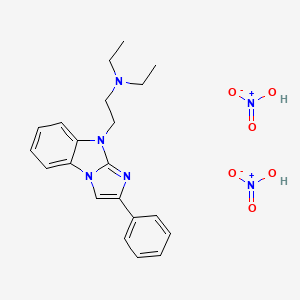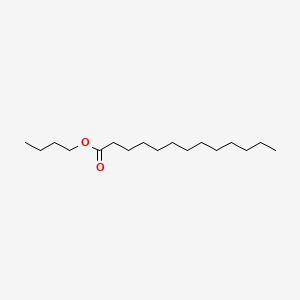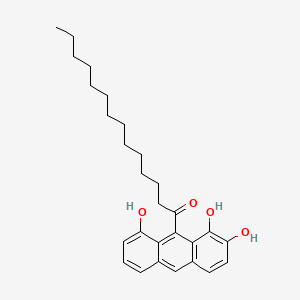
1,7,8-Anthracenetriol, 9-myristoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,8-Anthracenetriol, 9-myristoyl- is a chemical compound with the molecular formula C28H36O4. It is a derivative of anthracenetriol, where a myristoyl group is attached to the 9th position of the anthracene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,7,8-Anthracenetriol, 9-myristoyl- typically involves the esterification of 1,7,8-anthracenetriol with myristic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of 1,7,8-Anthracenetriol, 9-myristoyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1,7,8-Anthracenetriol, 9-myristoyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups in the anthracenetriol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1,7,8-Anthracenetriol, 9-myristoyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 1,7,8-Anthracenetriol, 9-myristoyl- involves its interaction with specific molecular targets and pathways. The myristoyl group enhances the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. This interaction can modulate various signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1,8,9-Anthracenetriol:
1,8-Dihydroxy-9(10H)-anthracenone: Another derivative of anthracenetriol with similar chemical properties.
Uniqueness: 1,7,8-Anthracenetriol, 9-myristoyl- is unique due to the presence of the myristoyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64817-78-3 |
|---|---|
Molecular Formula |
C28H36O4 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
1-(1,2,8-trihydroxyanthracen-9-yl)tetradecan-1-one |
InChI |
InChI=1S/C28H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-15-23(30)27-25-20(14-13-16-22(25)29)19-21-17-18-24(31)28(32)26(21)27/h13-14,16-19,29,31-32H,2-12,15H2,1H3 |
InChI Key |
YSGMFUXPWYPKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C1=C2C(=CC3=C1C(=C(C=C3)O)O)C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)
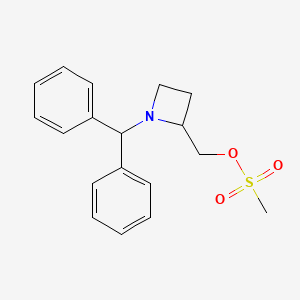
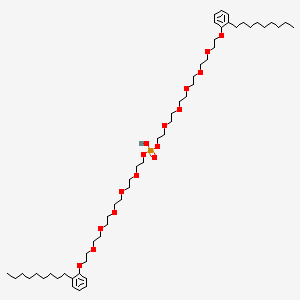
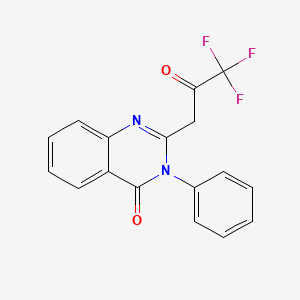
![N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
